molecular formula C₃₃H₄₄N₆O₂₆P₃ B1144955 NAADP-AM CAS No. 1115066-04-0

NAADP-AM

Cat. No.: B1144955
CAS No.: 1115066-04-0
M. Wt: 1033.65
InChI Key:
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Description

Nicotinic acid adenine dinucleotide phosphate acetoxymethyl ester (NAADP-AM) is a cell-permeant analog of nicotinic acid adenine dinucleotide phosphate (NAADP). NAADP is a potent calcium-mobilizing second messenger involved in various cellular processes. This compound facilitates the study of NAADP-mediated calcium signaling by allowing the compound to enter cells more easily .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nicotinic acid adenine dinucleotide phosphate acetoxymethyl ester involves the esterification of nicotinic acid adenine dinucleotide phosphate with acetoxymethyl groups. This modification enhances the compound’s cell permeability. The reaction typically involves the use of protecting groups and specific reaction conditions to ensure the stability and efficiency of the esterification process .

Industrial Production Methods

Industrial production of nicotinic acid adenine dinucleotide phosphate acetoxymethyl ester involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents, controlled reaction environments, and purification techniques such as chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Nicotinic acid adenine dinucleotide phosphate acetoxymethyl ester primarily undergoes hydrolysis reactions within cells. Upon entering the cell, esterases cleave the acetoxymethyl groups, releasing the active nicotinic acid adenine dinucleotide phosphate .

Common Reagents and Conditions

The hydrolysis of nicotinic acid adenine dinucleotide phosphate acetoxymethyl ester is facilitated by cellular esterases under physiological conditions. The reaction does not require additional reagents as it relies on the enzymatic activity within the cell .

Major Products

The primary product of the hydrolysis reaction is nicotinic acid adenine dinucleotide phosphate, which then participates in calcium signaling pathways within the cell .

Scientific Research Applications

Nicotinic acid adenine dinucleotide phosphate acetoxymethyl ester is widely used in scientific research to study calcium signaling pathways. Its applications include:

Mechanism of Action

Nicotinic acid adenine dinucleotide phosphate acetoxymethyl ester exerts its effects by releasing nicotinic acid adenine dinucleotide phosphate upon hydrolysis by cellular esterases. Nicotinic acid adenine dinucleotide phosphate then binds to its receptors, such as two-pore channels (TPC1 and TPC2), on endo-lysosomal stores, triggering the release of calcium ions. This calcium release can be further amplified by the endoplasmic reticulum through calcium-induced calcium release mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nicotinic acid adenine dinucleotide phosphate acetoxymethyl ester is unique due to its cell-permeant nature, allowing it to bypass the challenges associated with delivering nicotinic acid adenine dinucleotide phosphate into cells. This property makes it a valuable tool for studying nicotinic acid adenine dinucleotide phosphate-mediated calcium signaling in various biological systems .

Properties

CAS No.

1115066-04-0

Molecular Formula

C₃₃H₄₄N₆O₂₆P₃

Molecular Weight

1033.65

Origin of Product

United States

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